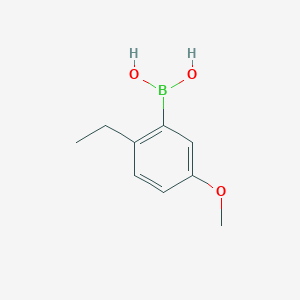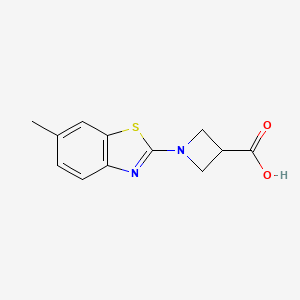
(2-乙基-5-甲氧基苯基)硼酸
描述
(2-Ethyl-5-methoxyphenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It is similar to (5-Ethyl-2-methoxyphenyl)boronic acid, which has a molecular weight of 180.01 .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular formula of a similar compound, (2-methoxyphenyl)boronic acid, is C7H9BO3 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids, including (2-Ethyl-5-methoxyphenyl)boronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They are also involved in reactions such as Friedel-Crafts alkylation of hydronaphthalenes and synthesis of 9,10-diarylanthracenes .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, (5-Acetyl-2-methoxyphenyl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .科学研究应用
荧光猝灭研究
研究人员已经探索了硼酸衍生物的荧光猝灭特性,包括对类似于(2-乙基-5-甲氧基苯基)硼酸的分子进行的研究。这些研究揭示了硼酸与醇环境中的猝灭剂如苯胺相互作用的见解。观察到的与Stern–Volmer方程的负偏离表明存在不同构象体在基态中的存在,受醇中的分子间和分子内氢键影响。这项研究突显了硼酸在研究不同溶剂环境中的荧光性质和机制方面的潜在用途 (Geethanjali et al., 2015)。
光物理性质研究
另一个应用领域涉及对芳基硼酸衍生物的光物理性质进行研究。已经对这些化合物在不同溶剂中的吸收和荧光光谱进行了研究,揭示了它们在激发态下的行为和溶剂相互作用。这样的研究为硼酸的光物理行为提供了宝贵的见解,以及它们在材料科学和传感器开发中的潜在应用 (Muddapur et al., 2016)。
合成化学应用
硼酸在合成化学中发挥着至关重要的作用,在各种有机反应中作为中间体和催化剂。例如,它们在通过铃木偶联反应合成类似视黄醇的复杂分子中发挥作用。这些应用展示了硼酸在促进生物活性化合物的合成和探索新的治疗剂方面的多功能性 (Milanese et al., 2011)。
安全和危害
未来方向
作用机制
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, sugars, and other organic compounds .
Mode of Action
The mode of action of 2-Ethyl-5-methoxyphenylboronic acid is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or pseudo-halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Ethyl-5-methoxyphenylboronic acid participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific reactants and conditions.
Result of Action
The primary result of the action of 2-Ethyl-5-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action of 2-Ethyl-5-methoxyphenylboronic acid, like many other organoboron compounds, can be influenced by various environmental factors. For instance, the pH can significantly influence the rate of hydrolysis of boronic esters . Additionally, the reaction conditions, such as temperature and the presence of a suitable catalyst, can also impact the efficacy and stability of the compound .
属性
IUPAC Name |
(2-ethyl-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWSVXFPDYETAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681737 | |
| Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methoxyphenyl)boronic acid | |
CAS RN |
852946-98-6 | |
| Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-ethyl-5-methoxyphenylboronic acid in the synthesis of 3-[5'-(3,4-bis-hydroxymethylbenzyloxy)-2'-ethyl-2-propylbiphenyl-4-yl]-penta-3-ol?
A: 2-Ethyl-5-methoxyphenylboronic acid is a crucial reagent in the first stage of the multi-step synthesis of the target compound. It participates in a Suzuki coupling reaction with a trifluoromethanesulfonate ester derivative of 1-(4-hydroxy-3-propylphenyl)propan-1-one. [] This reaction leads to the formation of a new carbon-carbon bond, specifically connecting the phenyl ring of the boronic acid to the propanone derivative. This step is essential for building the desired biphenyl structure found in the final compound.
Q2: What are the reaction conditions typically employed for the Suzuki coupling involving 2-ethyl-5-methoxyphenylboronic acid in this context?
A: The research paper describes the Suzuki coupling reaction utilizing 2-ethyl-5-methoxyphenylboronic acid as occurring in the presence of potassium carbonate (K2CO3) as a base and a palladium catalyst. [] The specific catalyst mentioned is either palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), toluene, diisopropyl ether, chloroform, or alkanes like pentane, hexane, or heptane. The temperature range for this reaction is reported to be between 5 to 140 °C. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)




![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)



![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)


![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)